1-(Fmoc-amino)cyclopropanecarboxylic acid
Overview
Description
1-(Fmoc-amino)cyclopropanecarboxylic acid is a compound with the molecular formula C19H17NO4 and a molecular weight of 323.34 g/mol . It is a white to off-white powder that is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions . The compound is known for its stability at room temperature and its solubility in organic solvents such as dimethylformamide and dichloromethane .
Mechanism of Action
Target of Action
Fmoc-acpc-oh, also known as 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid, is a compound used in organic synthesis . It is primarily used as a protecting group for amines . The primary targets of Fmoc-acpc-oh are the amine groups in organic compounds, which it protects from being affected by other reagents or reaction conditions .
Mode of Action
Fmoc-acpc-oh interacts with its targets (amine groups) by forming a carbamate . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), e.g., . This interaction results in the protection of the amine group, preventing it from being affected by other reagents or reaction conditions .
Biochemical Pathways
The use of Fmoc-acpc-oh affects the biochemical pathways involved in the synthesis of peptides and other organic compounds. By protecting the amine groups, it allows for the successful synthesis of these compounds without the amine groups being affected by other reagents or reaction conditions .
Pharmacokinetics
It is known to be stable at room temperature and soluble in organic solvents such as dimethylformamide (dmf) and dichloromethane .
Result of Action
The primary result of Fmoc-acpc-oh’s action is the successful protection of amine groups during organic synthesis. This allows for the successful synthesis of peptides and other organic compounds without the amine groups being affected by other reagents or reaction conditions .
Action Environment
The action of Fmoc-acpc-oh is influenced by various environmental factors. It is stable at room temperature and can be dissolved in organic solvents such as dimethylformamide (DMF) and dichloromethane . It should be handled carefully to avoid contact with skin, eyes, and respiratory tract. Personal protective equipment such as lab gloves, safety goggles, and chemical-resistant aprons should be worn when handling this compound .
Biochemical Analysis
Biochemical Properties
The role of 1-(Fmoc-amino)cyclopropanecarboxylic acid in biochemical reactions is primarily as a protective group for amines or hydroxyl groups . The exact enzymes, proteins, and other biomolecules it interacts with can vary depending on the specific reaction conditions and the other compounds present. The nature of these interactions typically involves the formation of a covalent bond between the this compound and the amine or hydroxyl group, effectively “protecting” these functional groups from reacting with other compounds .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a covalent bond with amines or hydroxyl groups, thereby protecting these functional groups from reacting with other compounds . This can result in changes in the reactivity of these biomolecules, potentially affecting their ability to interact with other molecules, inhibit or activate enzymes, and influence gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time depending on the specific reaction conditionsIt is known that this compound is stable at room temperature .
Preparation Methods
The synthesis of 1-(Fmoc-amino)cyclopropanecarboxylic acid typically involves several steps:
Alkylation of Glycine Equivalents: This method involves the reaction of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: γ-substituted amino acid derivatives undergo intramolecular cyclization to form the cyclopropane ring.
Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.
Industrial production methods often involve the reaction of fluorenylmethyloxycarbonyl chloride with cyclopropanecarboxylic acid derivatives under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
1-(Fmoc-amino)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include piperidine for deprotection, and various acids and bases for substitution and cyclization reactions . Major products formed from these reactions include substituted cyclopropanecarboxylic acid derivatives and deprotected amino acids .
Scientific Research Applications
1-(Fmoc-amino)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and peptidomimetics.
Biology: The compound is used to study protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of antiviral agents and other pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-(Fmoc-amino)cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which provides conformational rigidity. Similar compounds include:
1-Aminocyclopropane-1-carboxylic acid: Used in the biosynthesis of ethylene in plants.
Fmoc-1-amino-2-cyclopropanecarboxylic acid: Another derivative used in peptide synthesis.
These compounds share similar protective functions but differ in their specific applications and structural properties.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPOISJKHBLNPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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